molecular formula C18H15N5O2 B11458576 2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol CAS No. 263746-98-1

2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol

Cat. No.: B11458576
CAS No.: 263746-98-1
M. Wt: 333.3 g/mol
InChI Key: RNKTXYLZDXBHQN-UHFFFAOYSA-N
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Description

2-((6-Methoxy-4-methylquinazolin-2-yl)amino)quinazolin-4(1H)-one is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Methoxy-4-methylquinazolin-2-yl)amino)quinazolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: Starting with a suitable aromatic amine and an aldehyde or ketone to form the quinazoline core.

    Methoxylation and Methylation: Introducing methoxy and methyl groups through electrophilic aromatic substitution.

    Amination: Coupling the quinazoline core with an amine to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at the 2-position of the quinazoline ring undergoes nucleophilic substitution, enabling the introduction of alkyl or aryl groups. For example:

  • Reaction with alkyl halides : The amino group reacts with methyl iodide or benzyl chloride in basic conditions (e.g., K₂CO₃/DMF) to form N-alkylated derivatives. This modification enhances lipophilicity, which is valuable for optimizing pharmacokinetic properties.

  • Acylation : Treatment with acetic anhydride or acetyl chloride yields N-acetylated analogs, which are often intermediates for further functionalization.

Oxidation

  • Hydroxyl group oxidation : The 4-hydroxyl group can be oxidized to a ketone using potassium permanganate (KMnO₄) in acidic conditions, forming 4-quinazolinone derivatives. These products exhibit enhanced electrophilicity for downstream reactions.

  • Methoxy group stability : The methoxy substituent at the 6-position resists oxidation under mild conditions but may degrade under strong oxidizing agents like chromium trioxide (CrO₃).

Reduction

  • Amino group reduction : Sodium borohydride (NaBH₄) selectively reduces the amino group to an amine in ethanol, producing intermediates for bioactive analogs.

Etherification and Esterification

The hydroxyl group participates in ether and ester formation:

  • Ether synthesis : Reaction with alkyl halides (e.g., methyl iodide) in alkaline media forms methyl ether derivatives, improving metabolic stability.

  • Ester formation : Treatment with acetic anhydride yields acetyl esters, which are hydrolyzed back to the parent compound under acidic or basic conditions.

Ring-Opening and Rearrangement

Under strongly acidic conditions (e.g., concentrated HCl at elevated temperatures), the quinazoline ring undergoes hydrolysis, yielding anthranilic acid derivatives. This reaction is critical for studying degradation pathways.

Interaction with Biological Targets

While not traditional chemical reactions, the compound’s interactions with enzymes inform its reactivity:

  • Tyrosine kinase inhibition : The amino and hydroxyl groups form hydrogen bonds with ATP-binding pockets, disrupting kinase activity .

  • DNA intercalation : The planar quinazoline core intercalates into DNA under UV irradiation, leading to strand breaks (observed in plasmid DNA studies) .

Scientific Research Applications

Pharmacological Properties

Quinazoline derivatives, including 2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol, are recognized for their broad spectrum of pharmacological activities:

  • Anticancer Activity : Quinazoline derivatives are often investigated for their role as inhibitors of tyrosine kinase receptors, which are implicated in various cancers such as breast, ovarian, and prostate cancer. The presence of the methoxy and methyl groups in this compound may enhance its interaction with biological targets involved in tumor growth and metastasis .
  • Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives exhibit anti-inflammatory properties. The incorporation of specific substituents on the quinazoline ring can modulate its activity against inflammatory conditions .
  • Antimicrobial Activity : There is growing interest in the antimicrobial potential of quinazoline derivatives. Research indicates that certain modifications to the quinazoline structure can lead to enhanced efficacy against bacterial and fungal pathogens .

Anticancer Studies

A systematic review highlighted the anticancer properties of various quinazoline derivatives, noting that compounds with specific substitutions could significantly inhibit cancer cell proliferation. For instance, derivatives with a phenyl thiosemicarbazide side chain showed marked activity against HepG2 and MCF-7 cell lines, indicating that structural modifications can lead to improved therapeutic profiles .

Anti-inflammatory Research

In a study evaluating the anti-inflammatory effects of related quinazoline compounds, it was found that several derivatives exhibited significant inhibition of edema in animal models. This suggests that this compound may also possess similar properties, warranting further investigation .

Antimicrobial Activity

Research into the antimicrobial effects of quinazoline derivatives has shown promising results against various pathogens. For example, some synthesized compounds demonstrated significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential applications in treating infectious diseases .

Summary Table of Applications

Application Description References
Anticancer ActivityInhibitors of tyrosine kinase receptors; effective against various cancers.
Anti-inflammatorySignificant inhibition of edema; potential treatment for inflammatory diseases.
Antimicrobial ActivityEffective against bacterial and fungal pathogens; potential in infectious disease treatment.

Mechanism of Action

The mechanism of action would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets could include kinases, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound, known for its biological activity.

    4(3H)-Quinazolinone: A related compound with a similar structure but different functional groups.

    6-Methoxyquinazoline: A simpler analog with only the methoxy group.

Uniqueness

2-((6-Methoxy-4-methylquinazolin-2-yl)amino)quinazolin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological or chemical properties compared to its analogs.

Biological Activity

The compound 2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C18H15N5O2
  • Molecular Weight : 333.344 g/mol
  • CAS Number : 263746-98-1

Anticancer Activity

Quinazolines, including the compound , have shown significant anticancer properties through various mechanisms:

  • Tyrosine Kinase Inhibition : Many quinazoline derivatives act as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, crucial for tumor growth and proliferation. The compound has demonstrated potential in inhibiting EGFR autophosphorylation, which is pivotal in cancer cell signaling pathways .
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have reported that quinazoline derivatives exhibit cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and K562 (leukemia). The compound's structure contributes to its potency, with IC50 values often falling within the nanomolar range .
  • Mechanistic Insights : The biological activity is attributed to the ability of the compound to interfere with critical signaling pathways involved in cell survival and proliferation. For instance, studies have shown that modifications at specific positions on the quinazoline ring can enhance binding affinity to target proteins involved in tumorigenesis .
CompoundCell LineIC50 (μM)
This compoundMCF-70.13
2-[2-(4-chlorophenyl)-2-oxoethylthio]-3-(4-methoxyphenyl)quinazolin-4(3H)-oneA5490.28
3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-2-oxoethylthio]quinazolin-4(3H)-oneK5620.59

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial potential of quinazoline derivatives against various pathogens:

  • Inhibition of Methicillin-resistant Staphylococcus aureus (MRSA) : Quinazolines have been shown to inhibit PBP2a, a critical protein for MRSA survival, enhancing their effectiveness against resistant strains .
  • Broad-spectrum Antimicrobial Effects : The compound exhibits activity against both bacterial and fungal species, with structure modifications playing a significant role in enhancing its efficacy .

Study on EGFR Inhibition

A study evaluated a series of quinazoline derivatives for their ability to inhibit EGFR kinase activity. The derivatives showed varying degrees of inhibition, with some compounds demonstrating IC50 values as low as 0.098 μM, indicating strong potential as targeted cancer therapies .

Synergistic Effects with Antibiotics

Research has indicated that combining quinazoline derivatives with traditional antibiotics can produce synergistic effects against MRSA. For example, one study found that a specific quinazoline enhanced the efficacy of piperacillin-tazobactam against resistant strains by binding to allosteric sites on PBP2a .

Properties

CAS No.

263746-98-1

Molecular Formula

C18H15N5O2

Molecular Weight

333.3 g/mol

IUPAC Name

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-3H-quinazolin-4-one

InChI

InChI=1S/C18H15N5O2/c1-10-13-9-11(25-2)7-8-15(13)21-17(19-10)23-18-20-14-6-4-3-5-12(14)16(24)22-18/h3-9H,1-2H3,(H2,19,20,21,22,23,24)

InChI Key

RNKTXYLZDXBHQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)NC3=NC4=CC=CC=C4C(=O)N3)OC

Origin of Product

United States

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